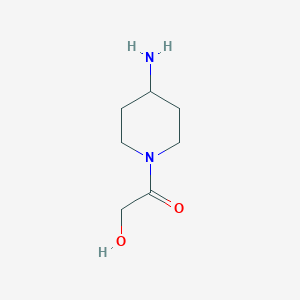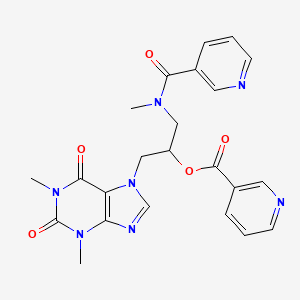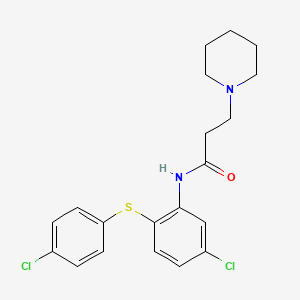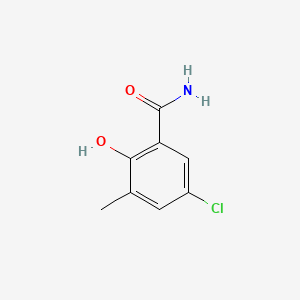
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-aminopiperidine with glyoxal or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of catalysts, such as transition metal complexes, can also be employed to improve reaction rates and selectivity. Additionally, purification techniques like crystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-Aminopiperidin-1-yl)-2-oxoethanone or 1-(4-Aminopiperidin-1-yl)-2-carboxylic acid.
Reduction: Formation of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanol.
Substitution: Formation of halogenated derivatives such as 1-(4-Aminopiperidin-1-yl)-2-chloroethanone.
Applications De Recherche Scientifique
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The piperidine ring is known to interact with various biological pathways, including neurotransmitter receptors and ion channels, which can lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1-(4-Aminopiperidin-1-yl)-2-oxoethanone: Contains a ketone group instead of a hydroxyl group.
1-(4-Aminopiperidin-1-yl)-2-chloroethanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-(4-aminopiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C7H14N2O2/c8-6-1-3-9(4-2-6)7(11)5-10/h6,10H,1-5,8H2 |
Clé InChI |
XOMJXGKEJVCZEO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)













